4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features both oxazole and morpholine moieties. Oxazoles are known for their wide range of biological activities, while morpholine derivatives are commonly used in pharmaceuticals and agrochemicals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the oxazole ring followed by the introduction of the morpholine moiety. Common synthetic routes include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols, carboxylic acids, or nitriles under specific conditions.
Attachment of the Morpholine Moiety: This step often involves nucleophilic substitution reactions where the oxazole derivative reacts with morpholine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction could lead to partially or fully reduced morpholine derivatives.
Scientific Research Applications
4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Uniqueness
What sets 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine apart is its dual functionality, combining the biological activity of oxazole with the chemical versatility of morpholine. This unique combination allows for a broader range of applications and interactions compared to similar compounds.
Properties
Molecular Formula |
C14H21N3O4 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H21N3O4/c1-11-12(8-15-21-11)9-16-2-7-20-13(10-16)14(18)17-3-5-19-6-4-17/h8,13H,2-7,9-10H2,1H3 |
InChI Key |
WXODQYQRWAIORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)CN2CCOC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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